molecular formula C12H6ClF2N3 B13480837 3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile

3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile

Cat. No.: B13480837
M. Wt: 265.64 g/mol
InChI Key: OCTPTFZBEZGAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile is a heterocyclic aromatic compound that features a pyridine ring substituted with chloro, amino, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile typically involves the following steps:

    Nitration: The starting material, 3-chloropyridine, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Amination: The amino group is further reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

Scientific Research Applications

3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in similar applications.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with different substitution patterns.

Uniqueness

3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H6ClF2N3

Molecular Weight

265.64 g/mol

IUPAC Name

3-chloro-5-(2,5-difluoroanilino)pyridine-4-carbonitrile

InChI

InChI=1S/C12H6ClF2N3/c13-9-5-17-6-12(8(9)4-16)18-11-3-7(14)1-2-10(11)15/h1-3,5-6,18H

InChI Key

OCTPTFZBEZGAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC2=CN=CC(=C2C#N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.